molecular formula C12H16ClN3 B2614922 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride CAS No. 1185480-89-0

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride

Cat. No.: B2614922
CAS No.: 1185480-89-0
M. Wt: 237.73
InChI Key: BVEAALCVLFAEOC-UHFFFAOYSA-N
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Description

“3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride” is a chemical compound . It is derived from pyrazole, which is an organic compound with two methyl substituents .


Synthesis Analysis

The synthesis of pyrazole-based ligands, which could include “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using 1H-NMR, 13C-NMR, and IR spectroscopic data . The molecular formula of a similar compound, “4-(3,5-dimethylpyrazol-1-yl)aniline hydrochloride”, is CHClN .


Chemical Reactions Analysis

Pyrazole-based ligands have been found to oxidize the catechol substrate. Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives have been identified as effective corrosion inhibitors for steel in acidic environments. Studies have demonstrated that compounds such as 2-(3-methyl-1H-pyrazol-5-yl)pyridine show significant inhibition efficiency, acting mainly as cathodic inhibitors and forming protective layers on the metal surface through adsorption processes (Bouklah et al., 2005).

Anticancer Properties

Research on pyrazole derivatives also highlights their potential in anticancer therapy. Compounds containing pyrazole structures have shown cytotoxic activity against tumor cell lines, indicating a promising avenue for the development of new anticancer agents. For instance, N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline demonstrated significant cytotoxicity, suggesting its potential for further evaluation as an anticancer drug (Bouabdallah et al., 2006).

Electroluminescence and Photophysics

Pyrazole-based compounds are also being explored for their electroluminescent properties. Research into tetradentate bis-cyclometalated platinum complexes with pyrazole derivatives has shown promising results for applications in organic light-emitting diodes (OLEDs). These compounds exhibit high luminescence and quantum efficiencies, making them suitable for use in electronic display technologies (Vezzu et al., 2010).

Antileishmanial Activity

Pyrazole derivatives have also been investigated for their potential as antileishmanial agents. Synthesis and structure-activity relationship analyses of pyrazolopyridine derivatives have identified compounds with significant activity against Leishmania species, contributing to the search for new treatments for leishmaniasis (de Mello et al., 2004).

Antimicrobial Effects

Additionally, pyrazole-based azo dyes have demonstrated antimicrobial properties, suggesting their potential use in the development of antimicrobial materials or agents. These compounds have been tested against various pathogenic bacteria, showing effectiveness in inhibiting bacterial growth (Karabacak et al., 2015).

Mechanism of Action

While the specific mechanism of action for “3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride” is not available, a molecular simulation study of a similar compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Future Directions

Pyrazole-based ligands, including potentially “3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride”, have been used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent . This suggests that there could be further developments in these areas.

Properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-9-6-10(2)15(14-9)8-11-4-3-5-12(13)7-11;/h3-7H,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEAALCVLFAEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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